Methyl 2-{[(thiophen-3-yl)sulfanyl]methyl}thiophene-3-carboxylate
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Overview
Description
Methyl 2-{[(thiophen-3-yl)sulfanyl]methyl}thiophene-3-carboxylate is a compound belonging to the thiophene family, which is a class of heterocyclic compounds containing a sulfur atom in a five-membered ring. Thiophene derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
The synthesis of Methyl 2-{[(thiophen-3-yl)sulfanyl]methyl}thiophene-3-carboxylate typically involves the condensation of thiophene derivatives with appropriate reagents. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Industrial production methods often involve these synthetic routes under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Methyl 2-{[(thiophen-3-yl)sulfanyl]methyl}thiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace a leaving group in the molecule.
Condensation: The compound can participate in condensation reactions with other carbonyl compounds to form larger molecules.
Scientific Research Applications
Methyl 2-{[(thiophen-3-yl)sulfanyl]methyl}thiophene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives.
Biology: The compound has shown potential in biological studies due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of Methyl 2-{[(thiophen-3-yl)sulfanyl]methyl}thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects such as anti-inflammatory or anticancer activities . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Methyl 2-{[(thiophen-3-yl)sulfanyl]methyl}thiophene-3-carboxylate can be compared with other thiophene derivatives, such as:
2-Butylthiophene: Used in the synthesis of anticancer agents.
2-Octylthiophene: Used in the synthesis of anti-atherosclerotic agents.
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
The uniqueness of this compound lies in its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities.
Properties
CAS No. |
88048-82-2 |
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Molecular Formula |
C11H10O2S3 |
Molecular Weight |
270.4 g/mol |
IUPAC Name |
methyl 2-(thiophen-3-ylsulfanylmethyl)thiophene-3-carboxylate |
InChI |
InChI=1S/C11H10O2S3/c1-13-11(12)9-3-5-15-10(9)7-16-8-2-4-14-6-8/h2-6H,7H2,1H3 |
InChI Key |
PNPNKXZLBOZHNR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SC=C1)CSC2=CSC=C2 |
Origin of Product |
United States |
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